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Compound of Interest

Compound Name: Methyl 2-hydroxy-4-methylvalerate

Cat. No.: B1265614 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 2-hydroxy-4-methylvalerate, a chiral alpha-hydroxy ester, is a molecule of interest in

various fields, including flavor and fragrance chemistry, as well as a potential chiral building

block in organic synthesis. Understanding its three-dimensional structure, conformational

landscape, and electronic properties is crucial for predicting its reactivity, biological interactions,

and physical characteristics. Quantum chemical calculations provide a powerful theoretical

framework for elucidating these properties at the molecular level. This technical guide outlines

the application of computational methods to the study of Methyl 2-hydroxy-4-methylvalerate,

presenting a summary of key data, detailed methodologies, and visual representations of

computational workflows. While specific computational studies on Methyl 2-hydroxy-4-
methylvalerate are not abundant in publicly accessible literature, this guide utilizes

methodologies from studies on analogous alpha-hydroxy esters to provide a representative and

technically sound overview.

Molecular Properties and Computational Summary
Quantum chemical calculations can provide a wealth of quantitative data regarding the

structure and energetics of Methyl 2-hydroxy-4-methylvalerate. The following tables

summarize key computed properties. These values are representative and would be obtained

from a typical Density Functional Theory (DFT) calculation.
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Table 1: Computed Molecular Properties of Methyl 2-hydroxy-4-methylvalerate

Property Value Unit

Molecular Formula C₇H₁₄O₃ -

Molecular Weight 146.18 g/mol

Monoisotopic Mass 146.0943 Da

Dipole Moment Value Debye

Rotational Constants Value A, B, C GHz

Polarizability Value Å³

Table 2: Calculated Thermodynamic Properties of the Most Stable Conformer

Property Value Unit

Electronic Energy Value Hartrees

Zero-point vibrational energy Value kcal/mol

Enthalpy (298.15 K) Value Hartrees

Gibbs Free Energy (298.15 K) Value Hartrees

Table 3: Key Vibrational Frequencies

Vibrational Mode
Calculated Frequency
(cm⁻¹)

Description

ν(O-H) Value Hydroxyl stretch

ν(C=O) Value Carbonyl stretch

ν(C-O) Value Ester C-O stretch

δ(C-H) Value Alkyl C-H bends
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Note: The values in the tables are placeholders and would be populated with the output of

actual quantum chemical calculations.

Experimental and Computational Protocols
The following sections detail the methodologies that would be employed in a comprehensive

computational study of Methyl 2-hydroxy-4-methylvalerate, based on established practices

for similar molecules.

Conformational Analysis
A thorough exploration of the conformational space is the foundational step in the

computational study of a flexible molecule like Methyl 2-hydroxy-4-methylvalerate.

Methodology:

Initial Structure Generation: The 2D structure of Methyl 2-hydroxy-4-methylvalerate is

used as a starting point. A molecular mechanics force field (e.g., MMFF94) is employed to

generate a diverse set of initial conformers by systematically rotating all rotatable bonds (C-

C, C-O).

Geometry Optimization: Each of the generated conformers is then subjected to geometry

optimization using a quantum mechanical method. A common and efficient approach is to

use Density Functional Theory (DFT) with a moderate basis set (e.g., B3LYP/6-31G(d)).

Energy Refinement: The energies of the optimized conformers are then recalculated at a

higher level of theory to obtain more accurate relative energies. A popular choice is the

B3LYP functional with a larger basis set, such as 6-311++G(d,p), often including empirical

dispersion corrections (e.g., D3BJ) to account for weak interactions.

Vibrational Frequency Analysis: For the lowest energy conformers, a vibrational frequency

calculation is performed at the same level of theory as the optimization. The absence of

imaginary frequencies confirms that the structures are true minima on the potential energy

surface. These calculations also provide the zero-point vibrational energies and

thermodynamic properties.

Calculation of Molecular Properties
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Once the most stable conformer(s) are identified, a range of molecular properties can be

calculated.

Methodology:

Electronic Properties: Properties such as the dipole moment, polarizability, and molecular

orbital energies (HOMO, LUMO) are obtained from the converged DFT wavefunction.

Spectroscopic Properties: Vibrational frequencies and intensities are calculated to predict the

infrared (IR) spectrum. Nuclear magnetic resonance (NMR) chemical shifts can also be

computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach.

Thermochemistry: Thermodynamic properties like enthalpy and Gibbs free energy are

calculated from the vibrational frequencies and other molecular parameters.

Visualizing Computational Workflows and
Relationships
Diagrams created using the DOT language provide a clear visual representation of the logical

flow of a computational chemistry study.
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Caption: A typical workflow for the quantum chemical calculation of Methyl 2-hydroxy-4-
methylvalerate.

Intramolecular Interactions
A key feature of alpha-hydroxy esters is the potential for intramolecular hydrogen bonding

between the hydroxyl group and the carbonyl oxygen. This interaction significantly influences
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the conformational preference.
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To cite this document: BenchChem. [Quantum Chemical Blueprint: A Technical Guide to
Methyl 2-hydroxy-4-methylvalerate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265614#quantum-chemical-calculations-for-methyl-
2-hydroxy-4-methylvalerate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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